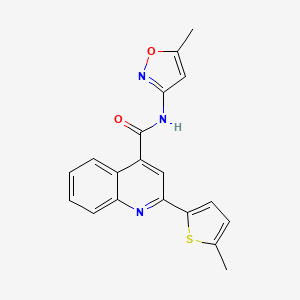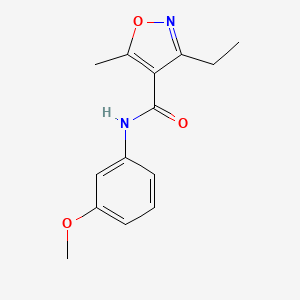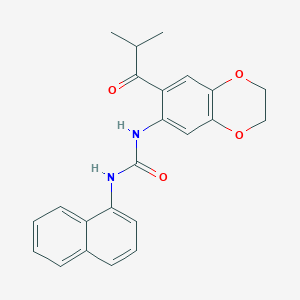![molecular formula C14H23Cl2NO3 B4745078 2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4745078.png)
2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride
Vue d'ensemble
Description
2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride, also known as CM-272, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. CM-272 is a selective inhibitor of the protein kinase CK2, which has been implicated in various diseases including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride is a selective inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes including cell proliferation, survival, and differentiation. By inhibiting CK2, this compound disrupts these processes and induces cell death in cancer cells. Additionally, CK2 has been implicated in the regulation of inflammation and neurodegeneration, and this compound has shown promise in reducing inflammation and improving cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various preclinical models. In cancer cells, this compound induces cell death by inhibiting CK2-mediated signaling pathways. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and improves tissue damage. In animal models of Alzheimer's disease, this compound improves cognitive function and reduces the accumulation of beta-amyloid plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride is its selectivity for CK2, which reduces the potential for off-target effects. Additionally, this compound has shown efficacy in various preclinical models, indicating its potential therapeutic value. However, the limitations of this compound include its relatively low solubility and stability, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride. One potential avenue is the investigation of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, the development of more stable and soluble formulations of this compound may expand its potential applications. Further research is also needed to fully understand the mechanism of action of this compound and its potential use in various disease settings.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its selectivity for CK2 and demonstrated efficacy in preclinical models make it an attractive candidate for further research and development. However, more research is needed to fully understand its mechanism of action and potential limitations.
Applications De Recherche Scientifique
2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been investigated for its potential use in combination with other drugs to enhance their therapeutic efficacy.
Propriétés
IUPAC Name |
2-[(5-chloro-2-ethoxy-3-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.ClH/c1-5-19-13-10(8-16-14(2,3)9-17)6-11(15)7-12(13)18-4;/h6-7,16-17H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSURNGQQRUKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNC(C)(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4745000.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide](/img/structure/B4745003.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4745012.png)



![1-{4-[5-({[2-(4-morpholinyl)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B4745034.png)

![N-({5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4745044.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4745047.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4745066.png)
![N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}benzamide](/img/structure/B4745068.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B4745070.png)

